molecular formula C13H18ClN3O B1500920 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride CAS No. 1185313-72-7

1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride

Cat. No.: B1500920
CAS No.: 1185313-72-7
M. Wt: 267.75 g/mol
InChI Key: DXVISZYNSCLUPR-UHFFFAOYSA-N
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Description

1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride is a chemical compound with the molecular formula C13H18ClN3O It is a derivative of benzoimidazole, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride typically involves the following steps:

    Formation of the benzoimidazole core: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the piperidin-3-yloxy group: This step involves the nucleophilic substitution reaction where the benzoimidazole core reacts with a piperidine derivative.

    Methylation: The final step involves the methylation of the nitrogen atom in the benzoimidazole ring using a methylating agent such as methyl iodide.

    Hydrochloride salt formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzoimidazole ring.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: Researchers use this compound to probe the function of specific proteins and enzymes in biological systems.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

1-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride can be compared with other similar compounds, such as:

  • 5-Methyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride
  • 1-Methyl-2-(pyrrolidin-2-yl)-1H-benzoimidazole hydrochloride
  • 1-(Piperidin-3-yl)-1H-benzoimidazole hydrochloride

These compounds share structural similarities but differ in the substitution patterns on the benzoimidazole ring or the piperidine ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and reactivity.

Properties

IUPAC Name

1-methyl-2-piperidin-3-yloxybenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-16-12-7-3-2-6-11(12)15-13(16)17-10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVISZYNSCLUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OC3CCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671436
Record name 1-Methyl-2-[(piperidin-3-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185313-72-7
Record name 1-Methyl-2-[(piperidin-3-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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